molecular formula C18H19N3O3S B2601461 3-Methyl-5-[4-(2-pyridin-2-ylacetyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde CAS No. 1384706-21-1

3-Methyl-5-[4-(2-pyridin-2-ylacetyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde

Cat. No. B2601461
CAS RN: 1384706-21-1
M. Wt: 357.43
InChI Key: AWFJBYPXGFNEGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-5-[4-(2-pyridin-2-ylacetyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C18H19N3O3S and its molecular weight is 357.43. The purity is usually 95%.
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Scientific Research Applications

Heterocyclization and Derivative Synthesis

Research by Krinochkin et al. (2017) demonstrates the potential of substituted pyridine-2-carbaldehydes in heterocyclization processes. This research shows how these compounds can be transformed into various derivatives like 1,2,4-triazines or 1,2,4-triazine 4-oxides, indicating the versatility of these compounds in chemical synthesis (Krinochkin et al., 2017).

Antimicrobial Activity

A study by El-Emary et al. (2005) explores the synthesis of new thiazolo[3, 2]pyridines containing pyrazolyl moiety and their antimicrobial activities. This indicates the potential of pyridine derivatives in developing new antimicrobial agents (El-Emary et al., 2005).

Novel Multicomponent Synthesis

Research by Rahmani et al. (2018) demonstrates an efficient synthesis method for pyridine-pyrimidines using a three-component reaction. This highlights the compound's utility in creating complex molecules, which could have various applications (Rahmani et al., 2018).

Synthesis of Triazoles

Bayrak et al. (2009) discuss the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, indicating the role of pyridine derivatives in the synthesis of potentially biologically active compounds (Bayrak et al., 2009).

Design and Synthesis for Pharmacological Evaluation

Kumar et al. (2017) have worked on designing and synthesizing novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, which shows the potential for pharmacological evaluation (Kumar et al., 2017).

properties

IUPAC Name

3-methyl-5-[4-(2-pyridin-2-ylacetyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-13-10-15(25-16(13)12-22)18(24)21-8-6-20(7-9-21)17(23)11-14-4-2-3-5-19-14/h2-5,10,12H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFJBYPXGFNEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)N2CCN(CC2)C(=O)CC3=CC=CC=N3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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